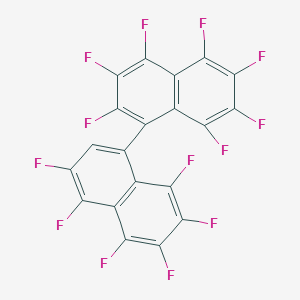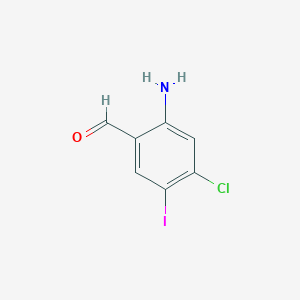
2-Amino-4-chloro-5-iodobenzaldehyde
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Amino-4-chloro-5-iodobenzaldehyde: is a chemical compound with the following structure:
C7H4ClIO
It combines an aldehyde group (benzaldehyde) with amino, chloro, and iodo substituents. This compound is of interest due to its unique combination of functional groups.准备方法
Synthetic Routes::
Halogenation of 2-Aminobenzaldehyde: Start with 2-aminobenzaldehyde and selectively introduce chlorine and iodine atoms using appropriate halogenating agents.
Sandmeyer Reaction: Convert 2-aminobenzaldehyde to its diazonium salt and then replace the amino group with chlorine or iodine using copper salts.
Vilsmeier-Haack Reaction: React 2-aminobenzaldehyde with phosphorus oxychloride (POCl₃) to form the chlorinated intermediate, followed by treatment with iodine.
Direct Synthesis: Combine 2-amino-4-chlorobenzaldehyde and iodine in the presence of a suitable oxidizing agent.
Industrial Production:: Industrial-scale production typically involves the Vilsmeier-Haack reaction or direct synthesis methods.
化学反应分析
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using reagents like potassium permanganate (KMnO₄).
Reduction: Reduction of the aldehyde group yields the corresponding alcohol (2-amino-4-chloro-5-iodobenzyl alcohol).
Substitution: The chlorine and iodine atoms can undergo substitution reactions with nucleophiles.
Common Reagents: Sodium hydroxide (NaOH), hydrazine (N₂H₄), and Grignard reagents.
Major Products: The main products depend on the specific reaction conditions.
科学研究应用
Chemistry: Used as a building block for more complex molecules.
Biology: Investigated for potential biological activity due to its unique substitution pattern.
Medicine: Explored for antitumor or antimicrobial properties.
Industry: Used in the synthesis of dyes, pharmaceuticals, and agrochemicals.
作用机制
The exact mechanism of action is context-dependent. It may involve interactions with cellular receptors, enzymes, or other biomolecules. Further research is needed to elucidate specific pathways.
相似化合物的比较
属性
分子式 |
C7H5ClINO |
|---|---|
分子量 |
281.48 g/mol |
IUPAC 名称 |
2-amino-4-chloro-5-iodobenzaldehyde |
InChI |
InChI=1S/C7H5ClINO/c8-5-2-7(10)4(3-11)1-6(5)9/h1-3H,10H2 |
InChI 键 |
ZJEVBMKKOGRNDF-UHFFFAOYSA-N |
规范 SMILES |
C1=C(C(=CC(=C1I)Cl)N)C=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


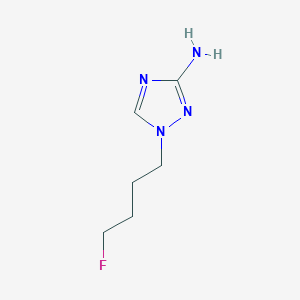
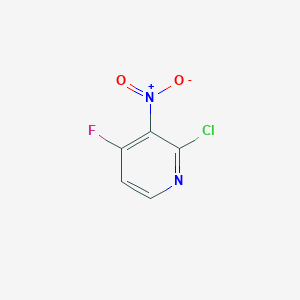
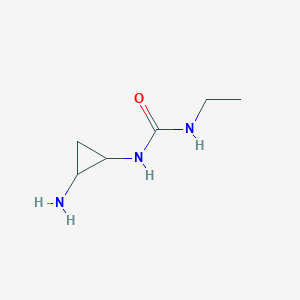
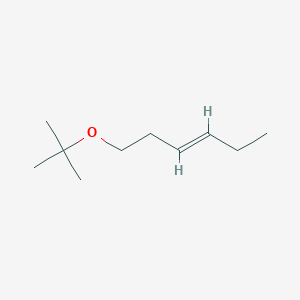
![3-{[(Benzyloxy)carbonyl]amino}-2,2-dimethyl-3-(2-nitrophenyl)propanoic acid](/img/structure/B13152457.png)
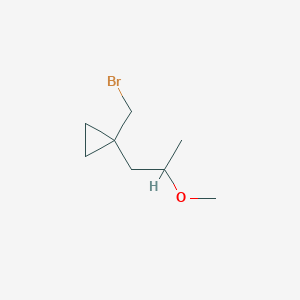
![Benzyl 2-ethyl-4-hydroxy-5H-pyrrolo[3,4-d]pyrimidine-6(7H)-carboxylate](/img/structure/B13152470.png)

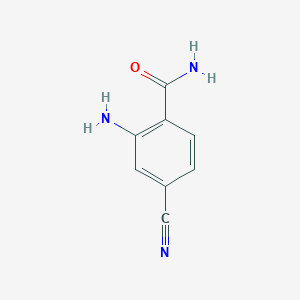
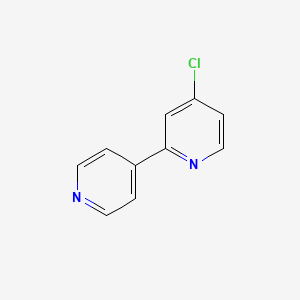
![2-(2-Aminoethyl)-4-azatricyclo[4.2.1.0,3,7]nonan-2-ol](/img/structure/B13152496.png)
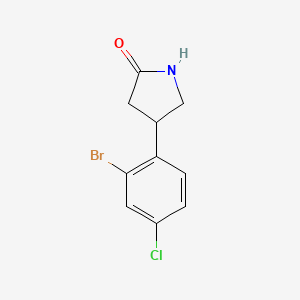
![3H-Imidazo[4,5-c]pyridine,2-(2-chlorophenyl)-4,5,6,7-tetrahydro-](/img/structure/B13152498.png)
